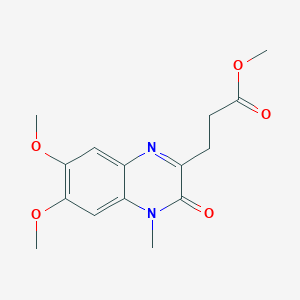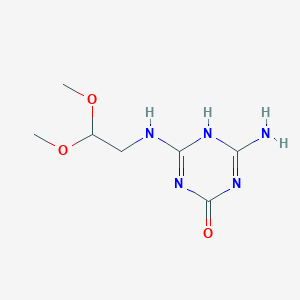
4-Iodo-1-tritylimidazole
Übersicht
Beschreibung
4-Iodo-1-trityl-1H-imidazole is a compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is particularly notable for its use in organic synthesis and various scientific research applications . The molecular formula of 4-Iodo-1-trityl-1H-imidazole is C22H17IN2, and it has a molecular weight of 436.30 g/mol .
Vorbereitungsmethoden
The synthesis of 4-Iodo-1-trityl-1H-imidazole typically involves the iodination of 1-trityl-1H-imidazole. One common method includes the reaction of 1-trityl-1H-imidazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base to facilitate the reaction .
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis methods provide a foundation for scaling up the production process. The reaction conditions are generally mild, allowing for the inclusion of various functional groups without significant degradation .
Analyse Chemischer Reaktionen
4-Iodo-1-trityl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Iodo-1-trityl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 4-Iodo-1-trityl-1H-imidazole is primarily related to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1-trityl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Trityl-1H-imidazole: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Bromo-1-trityl-1H-imidazole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
4-Chloro-1-trityl-1H-imidazole: Another halogenated derivative with distinct chemical properties.
The uniqueness of 4-Iodo-1-trityl-1H-imidazole lies in its iodine atom, which imparts specific reactivity and makes it suitable for a broader range of chemical transformations .
Eigenschaften
IUPAC Name |
4-iodo-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17IN2/c23-21-16-25(17-24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJZJYPLPZEYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50347139 | |
| Record name | 4-iodo-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96797-15-8 | |
| Record name | 4-iodo-1-tritylimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50347139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Iodo-1-trityl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-iodo-1-trityl-1H-imidazole considered a useful synthetic intermediate?
A1: 4-iodo-1-trityl-1H-imidazole serves as a versatile starting point for creating various compounds containing the imidazole ring. [, ] The iodine atom at the 4-position can undergo halogen-metal exchange reactions, allowing for the introduction of different substituents. This is exemplified by its reaction with n-butyllithium to form 4-lithio-1-tritylimidazole, which can then be further reacted to create more complex molecules, such as 1-tritylimidazole-4(5)-carboxaldehyde. [] This aldehyde is particularly useful due to its versatility in organic synthesis. Additionally, 4-iodo-1-trityl-1H-imidazole reacts with Grignard reagents to produce 4-magnesioimidazole derivatives, which are valuable for synthesizing poly-4-imidazolyl carbinol compounds. [] These compounds are important building blocks for creating multidentate ligands used in biomimetic studies. []
Q2: What makes the formation of 4-lithio-1-tritylimidazole from 4-iodo-1-trityl-1H-imidazole significant despite potential destabilizing factors?
A2: While the presence of a negative charge on C-4 in 4-lithio-1-tritylimidazole might be expected to create destabilizing repulsion with the lone pair electrons on the adjacent N-3 (known as the ALP effect), the successful synthesis of 1-tritylimidazole-4(5)-carboxaldehyde in good yield demonstrates its viability. [] This suggests that the destabilizing interaction is not strong enough to prevent the formation and subsequent reactions of 4-lithio-1-tritylimidazole. This highlights the compound's synthetic utility, especially considering the versatility of the aldehyde group in further chemical transformations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














